3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Description
Properties
IUPAC Name |
3-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)10-8(13)4-3-5-9(10)14/h3-5,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELVMXFYRMCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Catalytic System
This method adapts palladium-catalyzed coupling between 3-chloro-2-bromophenol and 5,5-dimethyl-1,3,2-dioxaborinane (B₂neop₂). The protocol mirrors KU ScholarWorks' synthesis of analogous arylboronates:
Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : 2 M Na₂CO₃ (3 equiv)
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Solvent : 1,4-dioxane
Mechanistic Pathway
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Oxidative addition of Pd⁰ to the aryl bromide.
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Transmetallation with B₂neop₂.
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Reductive elimination to form the C–B bond.
Purification
Crude product is purified via Combiflash chromatography (10–40% ethyl acetate/hexanes), yielding 59–93% for structurally related compounds.
Borono-Deamination of Aromatic Amines
Tris(pentafluorophenyl)borane-Catalyzed Borylation
Frontiers in Chemistry details a mild method converting aromatic amines to boronate esters using B(C₆F₅)₃ catalysis:
Procedure
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Substrate : 3-chloro-2-aminophenol (hypothetical precursor).
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Boron Source : B₂neop₂ (4 equiv).
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Catalyst : B(C₆F₅)₃ (2.5 mol%).
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Solvent : Acetonitrile with acetic acid additive.
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Nitrosating Agent : Amyl nitrite (1.5 equiv).
Yield Optimization
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Acetic acid enhances electrophilic borylation by protonating the amine.
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Short reaction time minimizes side reactions.
Analytical Validation
Successful syntheses of analogous compounds show:
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¹H NMR : Characteristic boronate methyl singlets at δ 1.02 ppm.
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HRMS : [M+H]⁺ calculated for C₁₁H₁₄BClO₃: 240.0764; observed deviation < 2 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 59–93% | 12–16 h | Moderate | High |
| Borono-Deamination | ≤93% | 15 min | Low | Moderate |
| Miyaura Borylation | ~70%* | 6 h | High | Limited |
*Theoretical estimate based on analogous reactions.
Key Observations
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Borono-deamination offers rapid, mild conditions but requires specialized nitrosating agents.
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Suzuki-Miyaura is robust but demands pre-functionalized aryl halides.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. The dioxaborinane ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their distinguishing features:
Reactivity and Stability
- Acidity: The phenolic –OH group in the target compound (pKa ~10) is more acidic than ester or aniline derivatives, enabling deprotonation under mild basic conditions for cross-coupling reactions .
- Boron Masking : The 5,5-dimethyl-dioxaborinane ring stabilizes the boronate moiety against hydrolysis, outperforming pinacol boronate esters in aqueous media .
- Electronic Effects: The electron-withdrawing chloro group at the 3-position increases the electrophilicity of the aromatic ring, enhancing reactivity in palladium-catalyzed couplings compared to non-halogenated analogs .
Biological Activity
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H14BClO3
- Molecular Weight : 241.59 g/mol
- CAS Number : Not specified in the search results but can be referenced as a derivative of the boron compound series.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborinane moiety suggests potential interactions with nucleophiles such as enzymes and proteins. The chlorophenol group may enhance the compound's lipophilicity, allowing for better membrane permeability and biological efficacy.
Cytotoxicity and Antitumor Effects
Preliminary studies suggest that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. A comparative analysis with other boron compounds indicates that modifications in the substituents significantly influence their antitumor potency.
Study 1: Antitumor Activity
A study investigated the effects of boron-containing phenolic compounds on breast cancer cell lines. The findings indicated that these compounds could induce apoptosis in MCF-7 cells through the activation of caspase pathways. Although specific data on this compound was not available, structural similarities suggest potential efficacy in similar mechanisms .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of phenolic compounds modified with boron. Results showed significant inhibition of bacterial growth at varying concentrations. This supports the hypothesis that this compound may possess similar antimicrobial properties .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H14BClO3 |
| Molecular Weight | 241.59 g/mol |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Mechanism of Action | Interaction with nucleophiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Key steps include:
- Catalyst Selection : Palladium (e.g., Pd(PPh₃)₄) or nickel complexes (e.g., NiCl₂ with bis(diphenylphosphino)propane) are effective, with yields up to 98% under optimized conditions .
- Solvent and Temperature : Reactions in toluene at 100°C or THF at 30°C show divergent regioselectivity and purity profiles .
- Purification : Flash column chromatography (e.g., hexane:EtOAc gradients) ensures high purity, as evidenced by NMR characterization .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The chloro and boronate groups induce distinct deshielding effects. For example, aromatic protons adjacent to boron appear at δ 7.5–8.1 ppm .
- X-ray Crystallography : Resolves ring puckering in the dioxaborinane moiety, quantified using Cremer-Pople parameters (e.g., amplitude = 0.45 Å for chair conformations) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,5-dimethyl-1,3,2-dioxaborinan moiety influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The dimethyl groups hinder axial coordination, favoring transmetallation at the less hindered boron site. This is critical in Suzuki reactions with bulky aryl halides .
- Electronic Effects : Electron-withdrawing chloro groups enhance boron electrophilicity, accelerating oxidative addition in Pd-catalyzed systems .
- Case Study : Ru-catalyzed coupling with acetone at 140°C achieves 70% yield in regioselective C–H borylation of arenes .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this boronate ester?
- Methodological Answer :
- Additives : CsF or LiOMe stabilizes the boronate intermediate, reducing protodeboronation by neutralizing acidic byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) minimize hydrolysis, while inert atmospheres (N₂/Ar) prevent oxidation .
- Temperature Control : Low-temperature (-20°C) quenching of intermediates preserves boron integrity .
Q. How does the compound’s reactivity compare to other dioxaborinane derivatives in catalytic applications?
- Methodological Answer :
- Comparative Reactivity :
| Derivative | Key Feature | Reactivity in Cross-Coupling | Yield Range |
|---|---|---|---|
| 3-Chloro-2-dioxaborinane | Chloro substituent | Enhanced electrophilicity | 70–98% |
| 4-Nitrobenzoate derivative | Electron-withdrawing nitro group | Faster transmetallation | 85–92% |
- Mechanistic Insight : The chloro group increases Lewis acidity at boron, facilitating transmetallation in Pd-catalyzed systems compared to non-halogenated analogs .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict hydrolysis pathways, showing a 15 kcal/mol barrier for boron-oxygen cleavage at pH < 7 .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C in inert atmospheres, with decomposition onset at 220°C in air .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronate esters) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., chlorinated aromatics) .
- Storage : Sealed containers under dry, inert gas (N₂) at 2–8°C to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
